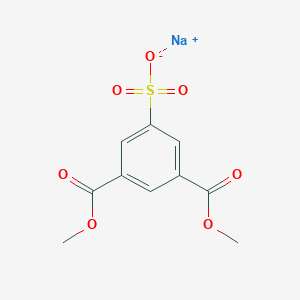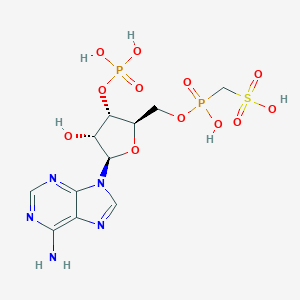
N-Etil-2,3-dimetil anilina
Descripción general
Descripción
“N,N-Dimethylaniline” (DMA) is a tertiary amine, featuring a dimethylamino group attached to a phenyl group . This oily liquid is colorless when pure, but commercial samples are often yellow . It is an important precursor to dyes such as crystal violet .
Synthesis Analysis
DMA was first reported in 1850 by the German chemist A. W. Hofmann, who prepared it by heating aniline and iodomethane . DMA is produced industrially by alkylation of aniline with methanol in the presence of an acid catalyst .
Molecular Structure Analysis
The molecular formula of “N,N-Dimethylaniline” is C8H11N . The average mass is 121.180 Da and the monoisotopic mass is 121.089149 Da .
Chemical Reactions Analysis
Dimethylaniline undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, it is nitrated to produce tetryl, a derivative with four nitro groups which was once used as explosive .
Physical And Chemical Properties Analysis
“N,N-Dimethylaniline” has a density of 0.956 g/mL . It has a melting point of 2 °C and a boiling point of 194 °C . It is soluble in water at 2% (20°C) .
Aplicaciones Científicas De Investigación
Síntesis de derivados de colorante azo
N-Etil-2,3-dimetil anilina se puede utilizar en la síntesis de derivados de colorante azo que incorporan andamios heterocíclicos . Estos derivados de colorante azo tienen diversas aplicaciones biológicas y farmacológicas, como propiedades antifúngicas, antituberculosas, antivirales, antiinflamatorias, anticancerígenas, antibacterianas, de unión al ADN y analgésicas .
Propiedades ópticas no lineales (NLO)
This compound se puede utilizar para sintetizar cristales únicos no lineales orgánicos . Estos cristales tienen propiedades ópticas no lineales (NLO) de tercer orden, lo que los hace atractivos para aplicaciones de dispositivos ópticos no lineales .
Diodos orgánicos emisores de luz (OLED)
Debido a sus propiedades de fotoluminiscencia, this compound se puede utilizar en el desarrollo de diodos orgánicos emisores de luz (OLED) . Los estudios de fotoluminiscencia sugieren que el cristal se puede utilizar como material fuente para exhibir luz de emisión verde .
Propiedades térmicas
Se ha encontrado que this compound tiene un punto de fusión de 111 °C . Esta propiedad es importante en varias aplicaciones donde se requiere estabilidad térmica .
Sector farmacéutico
El sector farmacéutico ha mostrado un interés significativo en la síntesis de derivados de colorante azo incorporados a heterociclos como posibles andamios . La incorporación de la parte heterocíclica en el andamio de colorante azo ha mejorado las propiedades bioactivas de los derivados diana
Mecanismo De Acción
Target of Action
N-Ethyl-2,3-dimethylaniline is a derivative of aniline, which is a tertiary amine Similar compounds like n,n-dimethylaniline are known to interact with various biological targets, including enzymes and receptors, influencing their function .
Mode of Action
It’s known that dimethylaniline derivatives are weakly basic and reactive toward electrophiles . They undergo various reactions, including nitration to produce derivatives with nitro groups . Methylating agents can also attack the amine to give the quaternary ammonium salt .
Biochemical Pathways
N,n-dimethylaniline, a similar compound, undergoes n-demethylation and n-oxidation as metabolic pathways, and ring hydroxylation has also been established as a metabolic route .
Pharmacokinetics
Studies on dimethylaniline derivatives have shown that they exhibit rapid elimination rates . The primary acetylated metabolites of dimethylaniline derivatives were found to be more extensively formed than those of other derivatives .
Result of Action
N,n-dimethylaniline, a similar compound, is known to be a precursor to dyes such as crystal violet . It serves as a promoter in the curing of polyester and vinyl ester resins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Ethyl-2,3-dimethylaniline. For instance, the Health and Environmental Effects Profile for N,N-Dimethylaniline was prepared to support listings of hazardous constituents of a wide range of waste streams under Section 3001 of the Resource Conservation and Recovery Act (RCRA) and to provide health-related limits for emergency actions under Section 101 of the Comprehensive Environmental Response, Compensation and Liability Act (CERCLA) .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-ethyl-2,3-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-4-11-10-7-5-6-8(2)9(10)3/h5-7,11H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILPUHXLVPEPAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC(=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20961442 | |
| Record name | N-Ethyl-2,3-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20961442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41115-23-5 | |
| Record name | N-Ethyl-2,3-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41115-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethyl-2,3-xylidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041115235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethyl-2,3-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20961442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ethyl-2,3-xylidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.187 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[1,1'-Biphenyl]-4-sulfonic acid](/img/structure/B146851.png)

![1-[2-(Methylsulfanylmethyl)phenyl]ethanol](/img/structure/B146856.png)





